
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a propanol chain, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring.
科学的研究の応用
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of more complex heterocyclic systems.
3,5-Dimethylpyrazole: Similar in structure but lacks the amino and hydroxyl groups, leading to different reactivity and applications.
Uniqueness
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-amino-1-(2,4-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-10-11(2)8(6)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3 |
InChIキー |
MLLBYSBYWZTAOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
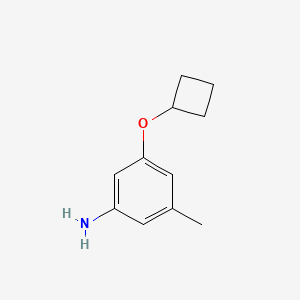
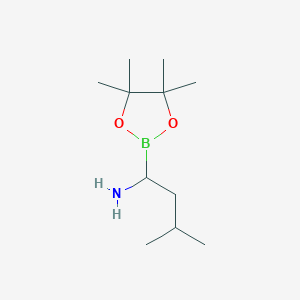
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
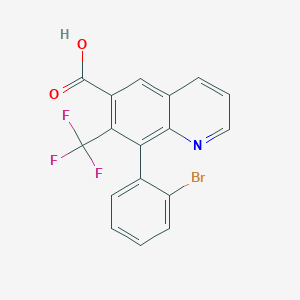
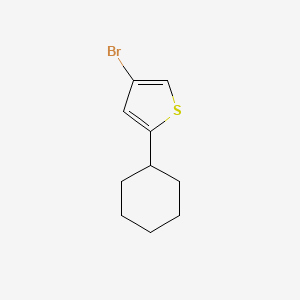
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
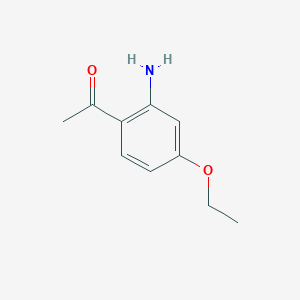
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
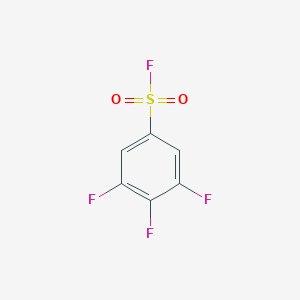
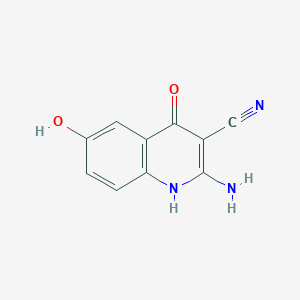
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
